molecular formula C19H21F2N3O2S B2883136 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887899-51-6

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2883136
CAS No.: 887899-51-6
M. Wt: 393.45
InChI Key: RGTNFTZKNRUPSA-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and 2,3-dichloropyridine, under basic conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Difluorobenzamido Group: The difluorobenzamido group can be introduced through a nucleophilic substitution reaction using 2,6-difluorobenzoyl chloride and an appropriate amine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer properties.

    Fluorinated Pyridines: These compounds contain fluorine atoms and have been investigated for their biological activities.

Uniqueness

2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to the presence of both difluorobenzamido and carboxamide groups, which contribute to its distinct chemical properties and potential applications. Its combination of functional groups and heterocyclic core makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-18(2)8-9-12(15(22)25)17(27-14(9)19(3,4)24-18)23-16(26)13-10(20)6-5-7-11(13)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTNFTZKNRUPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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